molecular formula C9H13N3O4 B144399 6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 127692-19-7

6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Cat. No.: B144399
CAS No.: 127692-19-7
M. Wt: 227.22 g/mol
InChI Key: XRBPBOLVLSOSGX-UHFFFAOYSA-N
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Description

6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazo[2,1-b]oxazole core, which is a fused bicyclic system containing both nitrogen and oxygen atoms. The presence of a nitro group at the 6-position and a 2,3-dihydro-2-((1-methylethoxy)methyl) substituent further enhances its chemical reactivity and potential utility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-nitrobenzylamine derivative with an α-haloketone in the presence of a base, leading to the formation of the imidazo[2,1-b]oxazole ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products

    Reduction: Formation of 2,3-dihydro-2-((1-methylethoxy)methyl)-6-aminoimidazo[2,1-b]oxazole.

    Substitution: Formation of various substituted imidazo[2,1-b]oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the imidazo[2,1-b]oxazole core can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.

    Benzimidazole: Contains a fused benzene and imidazole ring system, widely used in medicinal chemistry.

    Oxazole: A simpler heterocyclic compound with an oxygen and nitrogen atom in a five-membered ring.

Uniqueness

6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole is unique due to its specific substitution pattern and the presence of both a nitro group and a 2,3-dihydro-2-((1-methylethoxy)methyl) substituent. These features confer distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

127692-19-7

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

6-nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C9H13N3O4/c1-6(2)15-5-7-3-11-4-8(12(13)14)10-9(11)16-7/h4,6-7H,3,5H2,1-2H3

InChI Key

XRBPBOLVLSOSGX-UHFFFAOYSA-N

SMILES

CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-]

Canonical SMILES

CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-]

Synonyms

3-nitro-7-(propan-2-yloxymethyl)-6-oxa-1,4-diazabicyclo[3.3.0]octa-2,4 -diene

Origin of Product

United States

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